molecular formula C16H17NO2 B400922 4-ethyl-N-(2-methoxyphenyl)benzamide CAS No. 864409-07-4

4-ethyl-N-(2-methoxyphenyl)benzamide

Cat. No.: B400922
CAS No.: 864409-07-4
M. Wt: 255.31g/mol
InChI Key: DHGLRGZHGLGAFK-UHFFFAOYSA-N
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Description

4-Ethyl-N-(2-methoxyphenyl)benzamide is a benzamide derivative characterized by a 4-ethyl substitution on the benzoyl ring and a 2-methoxyphenyl group attached via an amide linkage. Benzamide derivatives are widely studied for their pharmacological versatility, including roles as radiotracers in neuroimaging (e.g., dopaminergic neurotransmission) , antimicrobial agents , and enzyme inhibitors . The ethyl group at the 4-position may influence lipophilicity and steric interactions, while the 2-methoxyphenyl moiety could modulate electronic effects and binding affinity .

Properties

CAS No.

864409-07-4

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

4-ethyl-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-3-12-8-10-13(11-9-12)16(18)17-14-6-4-5-7-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

DHGLRGZHGLGAFK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • Electron-Withdrawing Groups (EWGs): The nitro group in N-(2-methoxyphenyl)-2-((3-nitrobenzyl)oxy)benzamide enhances HIV-1 Vif inhibitory activity compared to non-nitrated analogs. Meta-nitro substitution (vs. para) improves synthetic yield (86%) and potency, likely due to optimized steric and electronic interactions.
  • Halogenation: Bromine in 4-bromo-N-(2-nitrophenyl)benzamide introduces crystallographic variability, affecting molecular packing and solubility. Chlorine in compound 14b enhances antimicrobial activity through increased electrophilicity.
  • Piperazine Linkers: In p-MPPI , the piperazine-ethyl bridge and iodobenzamido group confer selectivity for 5-HT1A receptors, demonstrating how extended linkers modify receptor binding kinetics.

Receptor Targeting

  • Dopamine Receptors: Fluorine-containing benzamides show enhanced binding to D3 dopamine receptors due to fluorine’s electronegativity and small size. The ethyl group in this compound may similarly fine-tune lipophilicity for CNS penetration.
  • 5-HT1A Receptors: p-MPPI antagonizes both pre- and postsynaptic 5-HT1A receptors without partial agonist effects, contrasting with earlier benzamides that exhibited mixed activity.

Enzyme and Pathogen Inhibition

  • HIV-1 Vif Inhibitors: Sulfonyl and nitro groups in 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide disrupt viral protein interactions, demonstrating IC50 values below 1 µM.
  • Antimicrobial Activity: Thiazolidinone and thioacetamido substituents (e.g., compound 14b ) increase membrane permeability and target engagement in Gram-positive bacteria.

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